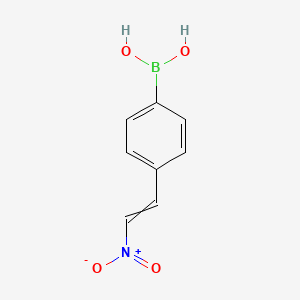

4-(2-Nitrovinyl)phenylboronic acid

Description

4-(2-Nitrovinyl)phenylboronic acid is a boronic acid derivative featuring a nitrovinyl (-CH=CH-NO₂) substituent at the para position of the phenyl ring. The nitrovinyl group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the boronic acid. This compound is hypothesized to exhibit a lower pKa compared to unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing nature of the nitro group, which stabilizes the negatively charged boronate form .

Boronic acids are widely used in organic synthesis, sensing, and biomedicine due to their reversible binding with diols (e.g., sugars, phenolic acids) under specific pH conditions. The nitrovinyl group in this compound may enhance its reactivity in Suzuki-Miyaura cross-coupling reactions or modulate its interactions with biological targets, such as proteins or viruses .

Properties

IUPAC Name |

[4-(2-nitroethenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEGTAODWQPCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C[N+](=O)[O-])(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrovinyl)phenylboronic acid typically involves the reaction of 4-bromo-2-nitroethenylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrovinyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents like tetrahydrofuran.

Major Products Formed

Oxidation: 4-(2-Aminoethenyl)phenylboronic acid.

Reduction: 4-(2-Aminoethenyl)phenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

4-(2-Nitrovinyl)phenylboronic acid has shown promise in the development of novel anticancer agents. Research indicates that boronic acids can serve as effective inhibitors of proteasomes and various kinases, which are crucial targets in cancer therapy. For instance, compounds that incorporate boronic acid functionalities have been designed to mimic the action of established antiandrogens like flutamide, showing enhanced binding affinity to androgen receptors and improved antiproliferative activity against prostate cancer cell lines such as LAPC-4 and PC-3 .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the formation of covalent bonds with specific amino acids in target proteins, leading to altered protein function and cell cycle arrest. The nitrovinyl moiety is believed to enhance the compound's reactivity and selectivity towards cancerous cells compared to normal cells .

Catalysis in Organic Synthesis

Catalytic Properties

In synthetic organic chemistry, this compound is utilized as a catalyst in various reactions, including Suzuki-Miyaura cross-coupling reactions. This application is crucial for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors . The presence of the nitrovinyl group enhances the electronic properties of the boronic acid, facilitating its role as an effective catalyst.

Synthesis of Bioactive Compounds

The compound has also been explored for its ability to catalyze dehydrative amidation reactions between carboxylic acids and amines, leading to the formation of amides—important building blocks in pharmaceuticals . This catalytic activity is attributed to the unique electronic characteristics imparted by the nitrovinyl substituent.

Sensor Technology

Biosensors Development

this compound has potential applications in biosensor technology due to its ability to form reversible complexes with diols. This property can be exploited for the development of sensors capable of detecting sugars and other biologically relevant molecules . The interaction between boronic acids and diols can be monitored electrochemically, providing a sensitive method for analyte detection.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-Nitrovinyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The nitro group can also participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenylboronic Acid Derivatives

Key Comparisons

Acidity (pKa):

- The nitrovinyl group in this compound likely reduces its pKa to ~7.0–7.5, comparable to sulfonamide- or sulfonyl-substituted analogs (e.g., 4-(N-allylsulfamoyl)phenylboronic acid, pKa 7.4) . This contrasts with unsubstituted phenylboronic acid (pKa 8.8), making the target compound more reactive under neutral or weakly acidic conditions.

In contrast, smaller substituents like -SMe (4-(Methylthio)phenylboronic acid) or -CH₂Br (4-(Bromomethyl)phenylboronic acid) balance electronic and steric effects for optimized biological interactions .

Biomedical Applications: Antiviral Potential: Phenylboronic acid-modified nanoparticles (e.g., those functionalized with 4-(bromomethyl)phenylboronic acid) inhibit viral entry mechanisms, suggesting that this compound could be explored for similar applications . Gene Delivery: Bromomethyl-substituted analogs enhance gene transfection efficiency by improving DNA condensation. The nitrovinyl group may offer alternative electrostatic interactions but requires empirical validation .

Synthetic Utility:

- The nitrovinyl group may act as a directing group in metal-catalyzed reactions or participate in cycloadditions. This contrasts with methoxycarbonyl- or methylthio-substituted analogs, which are typically used as intermediates in Suzuki couplings .

Table 2: Substituent Effects on Boronic Acid Functionality

| Substituent Type | Example Compound | Electronic Effect | Impact on Binding/Reactivity |

|---|---|---|---|

| Electron-withdrawing | This compound | Strongly negative | Lowers pKa, enhances electrophilicity |

| Electron-donating | 4-(Methylthio)phenylboronic acid | Mildly positive | Stabilizes boronate, moderate binding |

| Bulky/Functional | 4-(Bromomethyl)phenylboronic acid | Neutral | Enhances steric interactions in biomolecules |

Q & A

Q. What are the optimal conditions for synthesizing 4-(2-Nitrovinyl)phenylboronic acid via Suzuki-Miyaura cross-coupling?

The synthesis typically involves coupling a nitrovinyl-substituted aryl halide with a boronic acid precursor. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are standard, with ligand choice affecting yield .

- Base and solvent : Use Na₂CO₃ or Cs₂CO₃ in a mixed solvent system (e.g., THF/H₂O or DME/H₂O) to enhance solubility and reactivity .

- Temperature : Reactions often proceed at 80–100°C under inert atmosphere to prevent boronic acid oxidation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How does pH influence the stability of this compound during storage and experimentation?

Boronic acids generally exhibit pH-dependent stability due to equilibrium between trigonal (neutral) and tetrahedral (anionic) forms. For 4-substituted phenylboronic acids:

- Basic conditions (pH > 8) : Stabilization occurs via formation of the tetracoordinate boronate anion, reducing hydrolysis .

- Acidic conditions (pH < 6) : Increased hydrolysis risk; store at 4°C in dry, inert environments to prolong shelf life . Buffered solutions should be prepared fresh, and stability monitored via NMR or HPLC.

Q. What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic protons and boronic acid moiety; ¹¹B NMR for boron environment analysis .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks, as demonstrated for phenylboronic acid derivatives .

- IR spectroscopy : B-O stretching (~1340 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) provide functional group confirmation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Optimize geometry : Compare calculated bond lengths/angles with X-ray data to validate models .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions and reactivity with biomolecules .

- Molecular docking : Simulate interactions with target proteins (e.g., viral glycoproteins) to guide antiviral applications . Software like Gaussian 09 and GaussView are standard for these analyses .

Q. What methodologies are effective for studying the interaction of this compound with glycoproteins or sugars?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran (CM5) chips to measure binding kinetics with sugars (e.g., fructose, glucose) .

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of glycoproteins upon binding .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions . Control experiments with pH variations (to modulate boronate ester formation) are critical .

Q. How can contradictory data on the reactivity of the nitrovinyl group in phenylboronic acid derivatives be resolved?

Discrepancies may arise from substituent positioning or experimental conditions:

- Substituent effects : Compare with 3- or 4-formylphenylboronic acid derivatives; nitro groups are stronger electron-withdrawing moieties, altering conjugation and reactivity .

- Reaction environment : Solvent polarity (e.g., DMSO vs. THF) and temperature can shift equilibrium between boronic acid and anhydride forms, affecting reactivity . Systematic studies using kinetic profiling (e.g., UV-Vis monitoring) under controlled conditions are recommended.

Q. What strategies enhance the antiviral efficacy of phenylboronic acid-functionalized nanoparticles incorporating this compound?

- Functionalization : Attach the compound to iron oxide or silica nanoparticles via Huisgen cycloaddition, ensuring high boronic acid density for multivalent binding to viral glycoproteins .

- In vitro bioassays : Use HCV pseudovirus models to measure entry inhibition (e.g., luciferase reporter assays in hepatocytes) .

- Cytotoxicity screening : Compare with unmodified nanoparticles; boronic acid moieties often reduce cellular toxicity while maintaining antiviral activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.